5-(4-methoxyphenyl)-3-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
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Overview
Description
5-(4-Methoxyphenyl)-3-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole is a synthetic organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-methoxyphenyl)-3-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole typically involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. One common method includes the reaction of 4-methoxyphenylhydrazine with 4-nitrochalcone in the presence of an acid catalyst. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetic acid. The resulting product is then purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)-3-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.
Reduction: Reduction of the nitro group can yield amino derivatives, which can further participate in various substitution reactions.
Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-3,5-diones, while reduction can produce 5-(4-methoxyphenyl)-3-(4-aminophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole.
Scientific Research Applications
5-(4-Methoxyphenyl)-3-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of new materials, such as dyes and polymers, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-(4-methoxyphenyl)-3-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. For example, the nitro group can participate in redox reactions, affecting cellular oxidative stress pathways. The methoxy and phenyl groups can influence the compound’s binding affinity to target proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxyphenyl)(4-nitrophenyl) diazene
- (4-Methoxyphenyl)(4-nitrophenyl)methanone
- 4,5-Bis-(4-methoxyphenyl)-2-(4-nitrophenyl)imidazolium acetate dihydrate
Uniqueness
5-(4-Methoxyphenyl)-3-(4-nitrophenyl)-1-phenyl-4,5-dihydro-1H-pyrazole is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, stability, and potential applications. For instance, the presence of both methoxy and nitro groups can enhance its electron-donating and electron-withdrawing capabilities, respectively, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-5-(4-nitrophenyl)-2-phenyl-3,4-dihydropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O3/c1-28-20-13-9-17(10-14-20)22-15-21(16-7-11-19(12-8-16)25(26)27)23-24(22)18-5-3-2-4-6-18/h2-14,22H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFKOKKZUUHGXQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC(=NN2C3=CC=CC=C3)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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